4-Fluoro-3-(thiophen-3-yl)benzaldehyde
Description
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Properties
IUPAC Name |
4-fluoro-3-thiophen-3-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FOS/c12-11-2-1-8(6-13)5-10(11)9-3-4-14-7-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGBWUPYYHZUJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C2=CSC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Fluoro-3-(thiophen-3-yl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, mechanisms of action, and case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C10H7FOS
- Molecular Weight : 196.22 g/mol
- IUPAC Name : this compound
The presence of the fluorine atom and the thiophene ring in its structure contributes to its unique reactivity and biological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiophene compounds demonstrate activity against various pathogens, including Staphylococcus aureus and Escherichia coli . The specific mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Properties
There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways . The thiophene moiety is known to enhance the cytotoxic effects against different cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic processes, thereby disrupting cellular functions.
- Receptor Modulation : It may interact with various receptors in the body, modulating their activity and influencing physiological responses.
- Oxidative Stress Induction : Similar compounds have been shown to increase oxidative stress within cells, leading to apoptosis in cancerous cells.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action | Reference |
|---|---|---|---|
| Antimicrobial | Moderate | Inhibition of cell wall synthesis | |
| Anticancer | High | Induction of apoptosis | |
| Enzyme inhibition | Significant | Competitive inhibition |
Case Study: Anticancer Activity
A study conducted on various benzothiophene derivatives, including those related to this compound, demonstrated potent anticancer activity against breast cancer cell lines. The results indicated a dose-dependent response where higher concentrations led to increased cell death rates. The study highlighted the potential for developing novel anticancer agents based on this compound's structure .
Scientific Research Applications
4-Fluoro-3-(thiophen-3-yl)benzaldehyde is a compound of significant interest in various scientific research applications, particularly in organic synthesis, medicinal chemistry, and materials science. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.
Structure
The molecular formula is C10H7FOS, and its structure can be represented as follows:
Organic Synthesis
This compound serves as an essential intermediate in the synthesis of various organic compounds. It is often used in the preparation of:
- Schiff Bases : These compounds are formed through the reaction of aldehydes with amines and have applications in coordination chemistry and catalysis.
- Fluorinated Compounds : The presence of fluorine enhances the biological activity and stability of synthesized compounds, making them suitable for pharmaceutical applications.
Case Study: Synthesis of Schiff Bases
A study demonstrated the synthesis of Schiff bases using this compound, showcasing its effectiveness as a precursor for biologically active compounds. The yields were reported to be high, indicating its utility in synthetic pathways .
Medicinal Chemistry
The compound has shown potential in drug development due to its ability to modify biological activity through fluorination. Research indicates that derivatives of this compound exhibit:
- Antimicrobial Activity : Some derivatives have been tested against various bacterial strains, showing promising results.
- Anti-cancer Properties : Certain synthesized compounds demonstrate cytotoxic effects on cancer cell lines, suggesting potential therapeutic applications.
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound derivative A | Antimicrobial | 25 | |
| This compound derivative B | Anti-cancer | 15 |
Materials Science
In materials science, this compound is explored for its role in developing new materials such as:
- Conducting Polymers : The compound can be polymerized to create conductive materials useful in electronic devices.
Case Study: Conductive Polymers
Research has shown that polymers derived from this compound exhibit enhanced electrical conductivity compared to non-fluorinated counterparts. This property makes them suitable for applications in organic electronics .
Agricultural Chemistry
The compound's derivatives are being studied for their potential use as agrochemicals, particularly in developing herbicides or fungicides due to their biological activity against pests.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
